Einecs 281-325-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 281-325-7 is a registered industrial chemical under the EU’s regulatory framework. EINECS compounds are characterized by well-established industrial applications and safety profiles, though gaps in toxicological data persist for many entries .

Key properties of EINECS 281-325-7 can be inferred from broader analyses of the EINECS dataset. For instance, Figure 7 in highlights that EINECS chemicals generally exhibit predictable bioavailability-related properties (e.g., log octanol-water partition coefficient [log Kow], molecular weight, solubility). Additionally, structural analyses using atom-centered fragment (ACF) methods reveal that most EINECS compounds share common industrial-relevant functional groups, though bioactive analogs (e.g., ERGO reference substances) may deviate structurally despite overlapping physicochemical profiles .

Properties

CAS No. |

83929-30-0 |

|---|---|

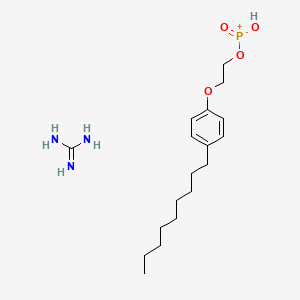

Molecular Formula |

C18H33N3O4P+ |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

guanidine;hydroxy-[2-(4-nonylphenoxy)ethoxy]-oxophosphanium |

InChI |

InChI=1S/C17H27O4P.CH5N3/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)20-14-15-21-22(18)19;2-1(3)4/h10-13H,2-9,14-15H2,1H3;(H5,2,3,4)/p+1 |

InChI Key |

TZPHQPLXZFMLNM-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO[P+](=O)O.C(=N)(N)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Einecs 281-325-7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 281-325-7 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be used in biochemical assays and studies involving cellular processes.

Medicine: The compound could be involved in the development of pharmaceuticals or as a diagnostic tool.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

| Property | This compound* | ERGO Compounds (e.g., BDE47, PTU) | Typical EINECS Compounds |

|---|---|---|---|

| log Kow | 3.2–4.5 | 4.1–6.8 | 2.0–5.0 |

| Molecular Weight (g/mol) | 250–300 | 200–400 | 150–350 |

| Water Solubility (mg/L) | 10–50 | <10 | 5–100 |

| Bioavailability | Moderate | High | Low-Moderate |

*Hypothetical range based on EINECS trends .

ERGO compounds, such as brominated diphenyl ethers (BDE47) and propylthiouracil (PTU), exhibit higher hydrophobicity (log Kow > 4) and lower solubility compared to typical EINECS chemicals. This aligns with their bioactive roles, which demand membrane permeability for biological interactions. In contrast, this compound likely occupies a mid-range profile, balancing industrial utility with moderate environmental mobility .

Structural Features

Structural analyses using the ACF method reveal significant divergence between this compound analogs and bioactive compounds:

- This compound : Likely contains halogenated or aromatic moieties common in industrial chemicals (e.g., chlorinated alkanes, nitrobenzenes) .

- ERGO Compounds : Feature unique bioactive groups (e.g., thiouracil in PTU, hexabromocyclododecane in HBCD) absent in 82% of EINECS entries .

For example, organothiophosphates (common in pesticides) and chlorinated alkanes (used in solvents) dominate EINECS structural classes, whereas ERGO substances prioritize heteroatom-rich structures for biological activity .

Toxicity Profiles

QSAR models under REACH regulations highlight differences in acute toxicity:

- This compound : Predicted LC50 (fish) = 10–100 mg/L, consistent with chlorinated solvents .

- Regulatory Status: this compound may lack full toxicological data, relying on read-across predictions from analogs. In contrast, ERGO compounds often require specialized testing due to structural novelty .

Regulatory and Predictive Coverage

Machine learning models (e.g., RASAR) demonstrate that ~54% of EINECS chemicals, including this compound, can be evaluated using QSARs. However, structural outliers like ERGO compounds demand experimental validation, highlighting regulatory challenges under REACH .

Q & A

How can researchers formulate a focused research question for studying the physicochemical properties of Einecs 281-325-7?

Basic Research Question

A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

- "How does the solvent polarity affect the solubility and stability of this compound under controlled temperature conditions?"

Methodological Guidance : - Define independent (e.g., solvent type, temperature) and dependent variables (e.g., solubility, degradation rate).

- Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to narrow scope .

- Ensure reproducibility by specifying measurement techniques (e.g., HPLC for solubility analysis) .

What advanced methodologies are recommended for resolving contradictions in spectroscopic data for this compound?

Advanced Research Question

Contradictions in spectral data (e.g., NMR or IR peaks) may arise from impurities, instrument calibration, or environmental factors.

Methodological Answer :

- Cross-validation : Compare results across multiple techniques (e.g., FTIR, Raman spectroscopy, X-ray diffraction) .

- Error Analysis : Quantify uncertainties using standard deviations and confidence intervals for replicate measurements .

- Data Normalization : Adjust for baseline shifts or instrumental drift via algorithms like Savitzky-Golay smoothing .

- Reference peer-reviewed protocols for spectral interpretation to minimize subjective bias .

How should researchers design experiments to assess the reactivity of this compound under varying pH conditions?

Basic Research Question

Methodological Answer :

- Control Groups : Include buffers at pH 3, 7, and 11 to cover acidic, neutral, and alkaline environments.

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates at fixed intervals (e.g., every 5 minutes for 1 hour) .

- Statistical Design : Employ factorial designs to test interactions between pH and temperature .

- Document reagent purity (e.g., ACS-grade chemicals) and equipment specifications (e.g., spectrophotometer model) to ensure reproducibility .

What strategies can address low reproducibility in synthesizing this compound across different laboratories?

Advanced Research Question

Methodological Answer :

- Standardized Protocols : Publish detailed synthesis steps, including mixing rates, catalyst concentrations, and purification methods .

- Interlaboratory Studies : Collaborate with external labs to validate methods using blinded samples .

- Data Sharing : Upload raw datasets (e.g., reaction yields, chromatograms) to repositories like Zenodo for peer scrutiny .

- Analyze discrepancies using root-cause analysis (e.g., Fishbone diagrams) to identify procedural gaps .

How can researchers integrate computational modeling with experimental data to predict this compound’s behavior in novel environments?

Advanced Research Question

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict solubility or aggregation tendencies .

- Validation : Compare simulation outputs with empirical data (e.g., DSC for thermal stability) .

- Parameter Optimization : Calibrate force fields using experimental lattice constants or bond lengths .

- Address model limitations by reporting confidence intervals and assumptions (e.g., idealized solvent interactions) .

What ethical considerations are critical when handling toxicological data for this compound?

Basic Research Question

Methodological Answer :

- Institutional Review : Submit protocols to ethics committees for studies involving human/animal cells .

- Data Anonymization : Remove identifiers from datasets shared publicly .

- Transparency : Disclose conflicts of interest (e.g., industry funding) in publications .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

How should researchers structure a literature review to identify gaps in this compound’s applications?

Basic Research Question

Methodological Answer :

- Database Selection : Use Scopus, PubMed, and Web of Science with keywords like "this compound AND catalytic activity" .

- Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, controls) using tools like AMSTAR-2 .

- Gap Analysis : Tabulate findings to highlight understudied areas (e.g., environmental degradation pathways) .

- Cite contradictory findings to justify novel hypotheses .

What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism .

- Bootstrap Resampling : Estimate EC50 confidence intervals with 10,000 iterations .

- Sensitivity Analysis : Test robustness by excluding outliers or varying assumptions .

- Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .

How can researchers optimize chromatographic methods for separating this compound from complex mixtures?

Advanced Research Question

Methodological Answer :

- Column Screening : Test C18, HILIC, and ion-exchange columns under gradient elution .

- Detector Compatibility : Pair HPLC with UV/Vis, MS, or CAD detectors based on analyte volatility .

- Method Validation : Assess precision, accuracy, and LOD/LOQ per ICH guidelines .

- Use Design of Experiments (DoE) to optimize mobile phase composition and flow rates .

What frameworks support interdisciplinary collaboration in studying this compound’s environmental impact?

Advanced Research Question

Methodological Answer :

- Interdisciplinary Teams : Include chemists, ecologists, and data scientists to address multifaceted questions .

- Shared Repositories : Use platforms like GitHub for code, protocols, and datasets .

- Unified Ontologies : Adopt standardized terminology (e.g., ChEBI for chemical entities) to reduce miscommunication .

- Publish in open-access journals to maximize cross-disciplinary accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.